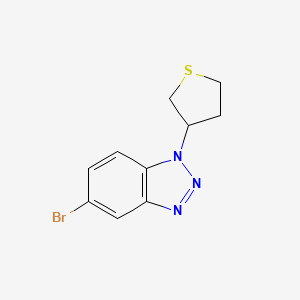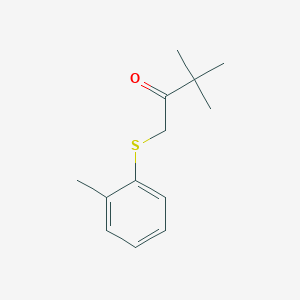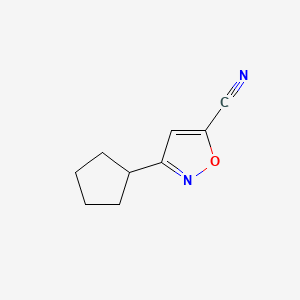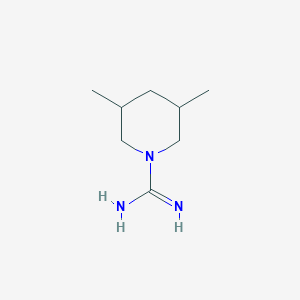
5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of a bromine atom and a thiolan ring in its structure makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-1,2,3-benzotriazole and 3-bromothiophene.
Bromination: The benzotriazole is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Cyclization: The brominated benzotriazole is then reacted with thiophene under specific conditions to form the thiolan ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiolan ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and thiols can be used for substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Agents like sodium borohydride can be used for reduction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzotriazoles can be formed.
Oxidation Products: Oxidation of the thiolan ring can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield thiol derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biological Probes: Used in the development of probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential therapeutic properties.
Antimicrobial Activity: Evaluated for its activity against various microorganisms.
Industry:
Corrosion Inhibitors: Used in formulations to prevent corrosion in metals.
UV Stabilizers: Incorporated into materials to protect against UV degradation.
Mechanism of Action
The mechanism of action of 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and thiolan ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
- 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzofuran
- 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzothiazole
Comparison:
- Structural Differences: The presence of different heteroatoms (oxygen, sulfur, nitrogen) in the ring structures.
- Reactivity: Variations in reactivity due to the different electronic effects of the heteroatoms.
- Applications: Each compound may have unique applications based on its specific properties.
Properties
Molecular Formula |
C10H10BrN3S |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
5-bromo-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10BrN3S/c11-7-1-2-10-9(5-7)12-13-14(10)8-3-4-15-6-8/h1-2,5,8H,3-4,6H2 |
InChI Key |
YYJMNYGIVSSHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1N2C3=C(C=C(C=C3)Br)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)



![(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid](/img/structure/B13563778.png)
![1-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B13563784.png)
![Potassium trifluoro(spiro[2.5]octan-6-yl)borate](/img/structure/B13563787.png)


![3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13563817.png)
